An In-depth Technical Guide to 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a bifunctional organic compound featuring a reactive sulfonyl chloride group and a thiophene moiety, a well-established pharmacophore. This combination makes it a valuable building block in medicinal chemistry for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride, a detailed, field-proven protocol for its synthesis and characterization, and a discussion of its potential applications in drug discovery. The narrative emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating system for researchers.
Introduction
The strategic incorporation of heterocyclic moieties into drug candidates is a cornerstone of modern medicinal chemistry. The thiophene ring, a bioisostere of the phenyl group, is a privileged scaffold found in numerous FDA-approved drugs. Its presence can significantly modulate a molecule's physicochemical properties, metabolic stability, and target-binding interactions.[1][2] Sulfonamides, in turn, represent a critical class of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][3]
The convergence of these two key structural motifs in 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride presents a unique opportunity for the development of novel drug candidates. The sulfonyl chloride functional group serves as a versatile handle for the facile synthesis of a diverse library of sulfonamide derivatives through reaction with a wide range of primary and secondary amines.[4] This guide aims to provide researchers with a thorough understanding of this compound's core attributes and a practical framework for its synthesis and utilization in drug discovery programs.
Physicochemical Properties
Due to the limited availability of direct experimental data for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride, the following table summarizes its known identifiers and predicted physicochemical properties based on its structural similarity to benzenesulfonyl chloride and other substituted analogues.
| Property | Value | Source |
| IUPAC Name | 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride | - |
| CAS Number | 1250693-54-9 | [5] |
| Molecular Formula | C₁₀H₇ClO₂S₂ | [5] |
| Molecular Weight | 258.75 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow solid or oil | Analogy |
| Melting Point | Not available. Predicted to be a low-melting solid. | Analogy |
| Boiling Point | Not available. Expected to be high-boiling and likely to decompose upon distillation at atmospheric pressure. | Analogy |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF) and insoluble in water.[6] | Analogy |
| Stability | Moisture-sensitive; will hydrolyze in the presence of water to the corresponding sulfonic acid.[7] | Analogy |
Synthesis and Characterization
The synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride can be efficiently achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by chlorosulfonation. This approach offers high yields and good functional group tolerance.
Proposed Synthetic Pathway
The proposed synthesis commences with the palladium-catalyzed Suzuki-Miyaura cross-coupling of a commercially available bromobenzenesulfonyl chloride with a thiophene boronic acid derivative. This is a robust and widely used method for the formation of carbon-carbon bonds.[6][8][9]
Caption: Proposed synthetic workflow for 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride.
Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzenesulfonyl chloride (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed 4:1 mixture of dioxane and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product from this step is the corresponding sulfonic acid due to hydrolysis of the sulfonyl chloride under the basic aqueous conditions of the Suzuki coupling.
Step 2: Chlorination of the Sulfonic Acid
-
Reaction Setup: Place the crude 3-(thiophen-2-yl)benzenesulfonic acid in a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂).
-
Reagent Addition: Carefully add an excess of thionyl chloride (5-10 eq) to the flask at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction is complete when the evolution of gas ceases.
-
Purification: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-(thiophen-2-yl)benzene-1-sulfonyl chloride can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Characterization
The structure of the synthesized 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride can be confirmed by standard spectroscopic techniques. The following are predicted spectral data based on analogous compounds:
¹H NMR (400 MHz, CDCl₃):
-
δ 8.20-8.10 (m, 2H): Aromatic protons on the benzene ring ortho to the sulfonyl chloride group.
-
δ 7.80-7.70 (m, 1H): Aromatic proton on the benzene ring para to the sulfonyl chloride group.
-
δ 7.65-7.55 (m, 1H): Aromatic proton on the benzene ring.
-
δ 7.50-7.40 (m, 1H): Thiophene proton.
-
δ 7.30-7.20 (m, 1H): Thiophene proton.
-
δ 7.15-7.05 (m, 1H): Thiophene proton.
¹³C NMR (100 MHz, CDCl₃):
-
δ 145-140: Quaternary carbon of the benzene ring attached to the sulfonyl group.
-
δ 140-135: Quaternary carbon of the thiophene ring.
-
δ 135-125: Aromatic and thiophene CH carbons.
IR (ATR, cm⁻¹):
-
~3100: C-H stretching (aromatic and thiophene).
-
~1370 and ~1180: Asymmetric and symmetric S=O stretching of the sulfonyl chloride group.
-
~1580, ~1470: C=C stretching (aromatic and thiophene).
Mass Spectrometry (EI):
-
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of SO₂ and Cl.[10]
Reactivity and Synthetic Applications
The reactivity of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[4] This makes it an excellent substrate for nucleophilic substitution reactions.
Sulfonamide Formation
The most significant application of this compound is in the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction typically proceeds in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.[11]
Caption: General scheme for sulfonamide synthesis.
This reaction provides a straightforward route to a diverse array of thiophene-containing sulfonamides for biological screening.
Sulfonate Ester Formation
Reaction with alcohols in the presence of a base yields sulfonate esters. This transformation is valuable for converting a poor leaving group (hydroxyl) into an excellent one (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.
Applications in Drug Discovery
Thiophene-containing sulfonamides are a well-established class of compounds with a wide range of biological activities. The title compound serves as a key intermediate for the synthesis of novel derivatives with potential therapeutic applications in various areas:
-
Anticancer Agents: Many sulfonamide derivatives exhibit anticancer properties by inhibiting key enzymes such as carbonic anhydrases, which are overexpressed in many tumors.[3] The thiophene moiety can enhance the binding affinity and selectivity for specific carbonic anhydrase isoforms.
-
Antimicrobial Agents: The sulfonamide pharmacophore is classic in antibacterial drug design. Novel thiophene-sulfonamides may exhibit activity against drug-resistant bacterial strains.[12]
-
Anti-inflammatory Agents: Certain sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. The thiophene ring can be tailored to achieve selective COX-2 inhibition, potentially leading to anti-inflammatory drugs with fewer gastrointestinal side effects.
-
α-Glucosidase Inhibitors: Recent studies have identified thiophene-containing sulfonamides as potent α-glucosidase inhibitors, suggesting their potential for the treatment of type 2 diabetes.[13]
The versatility of 3-(Thiophen-2-yl)benzene-1-sulfonyl chloride allows for the systematic exploration of the structure-activity relationships (SAR) of thiophene-sulfonamide derivatives, aiding in the rational design of more potent and selective drug candidates.
Safety and Handling
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is expected to be a reactive and potentially corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. As it is moisture-sensitive, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[7]
Conclusion
3-(Thiophen-2-yl)benzene-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of novel sulfonamide derivatives with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its properties, a robust and practical synthetic protocol, and a discussion of its potential applications. The strategic combination of the thiophene and sulfonamide pharmacophores offers a rich chemical space for the development of new therapeutic agents targeting a range of diseases.
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